Carboxypeptidase G2 (CPG2) Inhibitor

Overview

Description

Preparation Methods

The synthesis of Carboxypeptidase G2 (CPG2) Inhibitor involves several steps:

Chemical Reactions Analysis

Carboxypeptidase G2 (CPG2) Inhibitor undergoes various chemical reactions:

Types of Reactions: The inhibitor can participate in oxidation, reduction, and substitution reactions depending on the functional groups present in its structure.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

Scientific Research Applications

Carboxypeptidase G2 (CPG2) Inhibitor has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Carboxypeptidase G2 (CPG2) Inhibitor involves binding to the active site of Carboxypeptidase G2, thereby preventing the enzyme from catalyzing the hydrolysis of its substrates . This inhibition is achieved through interactions with key amino acid residues in the enzyme’s active site, which blocks substrate access and reduces enzyme activity .

Comparison with Similar Compounds

Carboxypeptidase G2 (CPG2) Inhibitor can be compared with other similar compounds:

Biological Activity

Carboxypeptidase G2 (CPG2) is a bacterial metalloenzyme that has garnered significant attention due to its role in drug metabolism and cancer therapy. This article explores the biological activity of CPG2 inhibitors, focusing on their mechanisms, efficacy in clinical settings, and recent research findings.

Overview of CPG2

CPG2 is primarily recognized for its ability to hydrolyze methotrexate (MTX), a chemotherapeutic agent, into less toxic metabolites. This characteristic makes it crucial for managing MTX toxicity, particularly in cases of renal impairment where MTX clearance is compromised. The enzyme operates by removing glutamic acid moieties from folic acid and related compounds, thus inhibiting cell growth in certain cancer types .

The catalytic action of CPG2 involves the cleavage of peptide bonds, specifically targeting the carboxy-terminal end of substrates. This enzymatic activity can be inhibited by small molecules designed to bind to the active site or alter the enzyme's conformation. Understanding the structure of CPG2 is vital for developing effective inhibitors that can prevent unwanted activation of prodrugs in non-target tissues .

Case Studies and Clinical Applications

-

Methotrexate Toxicity Management :

- Study Findings : A study reported that administration of CPG2 led to a rapid reduction in serum MTX levels by approximately 97% within hours, demonstrating its efficacy as a rescue agent in patients experiencing delayed excretion due to renal failure .

- Clinical Relevance : The use of CPG2 has been associated with minimal toxicity compared to MTX itself, highlighting its potential as a therapeutic agent in oncology .

-

Antibody-Directed Enzyme Prodrug Therapy (ADEPT) :

- Research Insights : In ADEPT, CPG2 is conjugated with monoclonal antibodies targeting tumor antigens. This method allows for localized drug activation within tumors while minimizing systemic exposure. However, challenges remain regarding the stability and clearance rates of these conjugates .

- Efficacy Results : One study indicated that using a CPG2-antibody conjugate resulted in significant anti-tumor activity despite slower blood clearance rates .

Recent Research Findings

Recent advancements have focused on enhancing the specificity and efficacy of CPG2 inhibitors:

- Structural Characterization : Detailed structural studies have revealed critical residues in the catalytic site that are essential for enzyme activity. Mutations in these residues can significantly impact inhibitor binding and enzyme function .

- Development of Novel Inhibitors : New small-molecule inhibitors have been synthesized that target the CPG2 active site, aiming to improve the therapeutic window for prodrug activation while reducing off-target effects .

- Ultrasound Modulation : Innovative approaches such as using ultrasound to modulate CPG2 activity have shown promise in enhancing drug delivery and activation within tumors, potentially improving treatment outcomes .

Data Table: Efficacy of CPG2 Inhibitors

Properties

IUPAC Name |

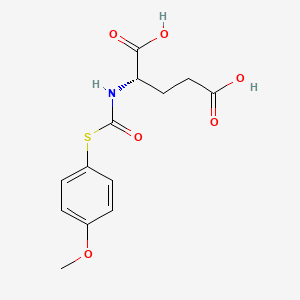

(2S)-2-[(4-methoxyphenyl)sulfanylcarbonylamino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO6S/c1-20-8-2-4-9(5-3-8)21-13(19)14-10(12(17)18)6-7-11(15)16/h2-5,10H,6-7H2,1H3,(H,14,19)(H,15,16)(H,17,18)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBCGYIKABKFIQB-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)SC(=O)NC(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)SC(=O)N[C@@H](CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50430878 | |

| Record name | Carboxypeptidase G2 (CPG2) Inhibitor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50430878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192203-60-4 | |

| Record name | N-[[(4-Methoxyphenyl)thio]carbonyl]-L-glutamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=192203-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carboxypeptidase G2 (CPG2) Inhibitor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50430878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.